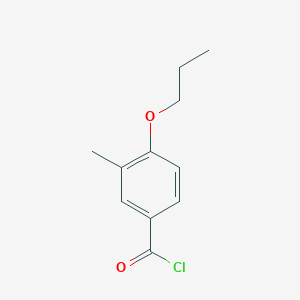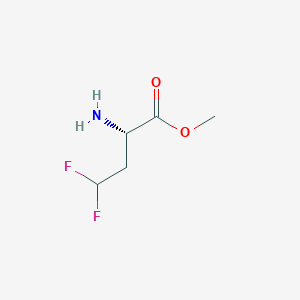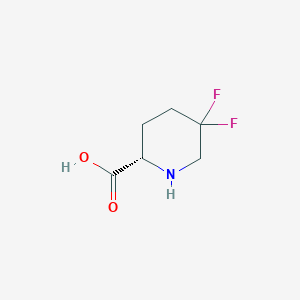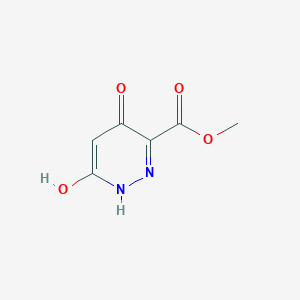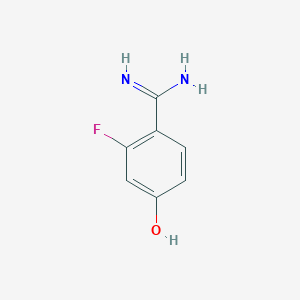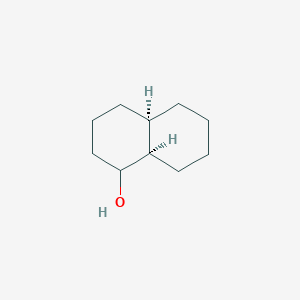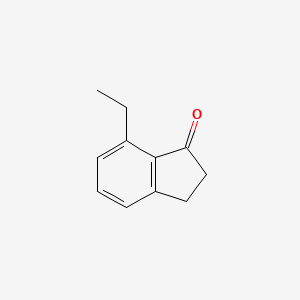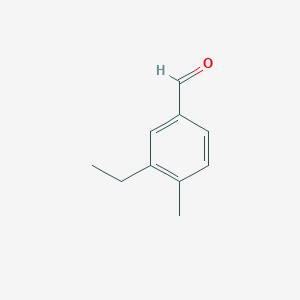![molecular formula C7H8O3 B7809619 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 406947-35-1](/img/structure/B7809619.png)
3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound features a formyl group and a carboxylic acid group attached to a bicyclo[1.1.1]pentane core. The rigid and strained nature of the bicyclo[1.1.1]pentane framework imparts distinct chemical properties to the compound, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the formyl and carboxylic acid groups. One common method involves the photochemical addition of propellane to diacetyl, forming a diketone intermediate. This intermediate undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . Subsequent functional group transformations can introduce the formyl group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the large-scale synthesis of related bicyclo[1.1.1]pentane derivatives often involves flow photochemical processes and batch reactions to achieve multigram quantities . These methods are scalable and can be adapted for the production of various bicyclo[1.1.1]pentane derivatives.
Chemical Reactions Analysis
Types of Reactions
3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products
Oxidation: 3-Formylbicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: 3-Hydroxymethylbicyclo[1.1.1]pentane-1-carboxylic acid.
Substitution: Various esters and amides of this compound.
Scientific Research Applications
3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying the reactivity of strained bicyclic systems.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure, which can enhance binding affinity and selectivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties derived from the bicyclo[1.1.1]pentane core.
Mechanism of Action
The mechanism of action of 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In drug design, the rigid bicyclic structure can enhance the binding affinity to molecular targets by reducing conformational flexibility. This can lead to improved selectivity and potency of the resulting pharmaceuticals. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological targets, further contributing to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with a phenyl group instead of a formyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Lacks the formyl group but has two carboxylic acid groups.
Uniqueness
3-Formylbicyclo[111]pentane-1-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the strained bicyclo[111]pentane core
Properties
IUPAC Name |
3-formylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-6-1-7(2-6,3-6)5(9)10/h4H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGENYTTTZYHGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665424 |
Source


|
| Record name | 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406947-35-1 |
Source


|
| Record name | 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
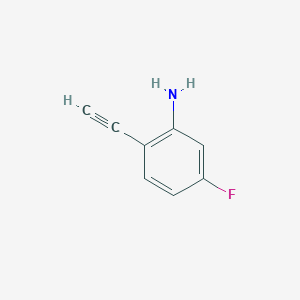

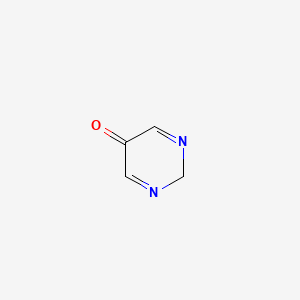
![1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7809558.png)
